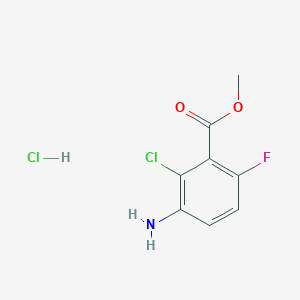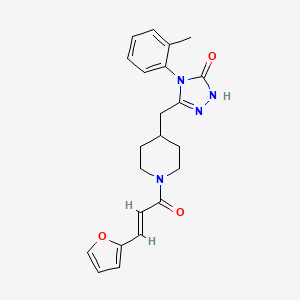![molecular formula C10H19ClN2O B2926693 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride CAS No. 2580096-14-4](/img/structure/B2926693.png)
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride is a versatile organic compound. Its structure, characterized by a cyclopropyl group attached to a piperidine ring, gives it unique chemical properties and broad utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride involves several steps:
Formation of Piperidine Ring: : Starting from cyclopropylamine, it undergoes a cyclization reaction with 1,4-dichlorobutane under anhydrous conditions to form the piperidine ring.
Introduction of Acetamide Group: : This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with strict control over temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry is sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of amide oxides.
Reduction: : Reduction reactions can convert the acetamide group to amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : The compound undergoes nucleophilic substitution reactions, where the acetamide group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Sodium methoxide in methanol.
Major Products Formed
Oxidation: : Formation of oxides and hydroxylamines.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of varied substituted amides.
Scientific Research Applications
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride has broad applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of complex alkaloids and heterocyclic compounds.
Biology: : Serves as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: : Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: : Utilized in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site, preventing substrate access.
Receptors: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride is unique due to its cyclopropyl and piperidine structure, which enhances its binding affinity and specificity compared to other compounds such as:
2-Acetamidopyridine: : Lacks the cyclopropyl group, resulting in different chemical behavior and lower affinity in certain reactions.
N-Cyclopropylacetamide: : Similar but lacks the piperidine ring, making it less effective in biological applications.
This uniqueness makes this compound a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFSMCWHJXKQS-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCC2CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2926612.png)
![2-[1-(2-Methylpropanesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2926613.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2926617.png)

![N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2926620.png)




![2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]azepan-4-yl}acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2926630.png)
![5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2926633.png)
